molecular formula C19H25NO3 B4062181 8-[4-(dimethylamino)phenyl]-9,9-dimethyl-7-oxaspiro[4.5]decane-6,10-dione

8-[4-(dimethylamino)phenyl]-9,9-dimethyl-7-oxaspiro[4.5]decane-6,10-dione

Cat. No. B4062181
M. Wt: 315.4 g/mol
InChI Key: XABBJOGKYTZMGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[4-(dimethylamino)phenyl]-9,9-dimethyl-7-oxaspiro[4.5]decane-6,10-dione, commonly known as DDAO, is a fluorescent dye that is widely used in scientific research. It is a member of the rhodamine family of dyes, and its unique chemical structure and fluorescent properties make it an important tool in many areas of research.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and crystal structure analysis of oxaspirocyclic compounds, including 8-[4-(dimethylamino)phenyl]-9,9-dimethyl-7-oxaspiro[4.5]decane-6,10-dione, have been extensively studied. Jiang and Zeng (2016) synthesized two new oxaspirocyclic compounds and determined their structures using single crystal X-ray crystallography. This research highlights the importance of such compounds in the study of molecular architecture and the interactions within crystal lattices, such as C–H···O hydrogen bonds and π···π stacking interactions (Jiang & Zeng, 2016).

Reactivity and Chemical Interactions

Further research delves into the enhanced reactivity of cyclic anhydrides, including those related to the oxaspiro[4.5]decane structure, in specific chemical reactions. Rashevskii et al. (2020) demonstrated the broad substrate scope and enhanced reactivity of cyclic anhydrides in the Castagnoli-Cushman reaction with imines, showcasing the compound's potential in synthetic organic chemistry (Rashevskii et al., 2020).

Material Science Applications

In the field of materials science, Zeng and Wang (2018) developed new intermediates and oxaspirocyclic compounds by reacting 6,10-dioxaspiro[4.5]decane-7,9-dione with various agents. Their work not only produced novel compounds but also explored their fluorescence spectra, offering insights into potential applications in material science for sensing, imaging, or optoelectronic devices (Zeng & Wang, 2018).

Corrosion Inhibition

Chafiq et al. (2020) explored the inhibition properties of spirocyclopropane derivatives, related to 8-[4-(dimethylamino)phenyl]-9,9-dimethyl-7-oxaspiro[4.5]decane-6,10-dione, for the protection of mild steel in acidic media. Their work highlights the compound's relevance in developing environmentally friendly corrosion inhibitors, contributing to the sustainability efforts in chemical industries (Chafiq et al., 2020).

properties

IUPAC Name

8-[4-(dimethylamino)phenyl]-9,9-dimethyl-7-oxaspiro[4.5]decane-6,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-18(2)15(13-7-9-14(10-8-13)20(3)4)23-17(22)19(16(18)21)11-5-6-12-19/h7-10,15H,5-6,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABBJOGKYTZMGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC(=O)C2(C1=O)CCCC2)C3=CC=C(C=C3)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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